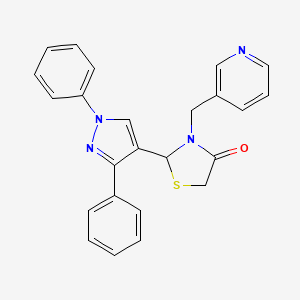

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one

CAS No.:

Cat. No.: VC15612326

Molecular Formula: C24H20N4OS

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20N4OS |

|---|---|

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | 2-(1,3-diphenylpyrazol-4-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-8-7-13-25-14-18)21-16-28(20-11-5-2-6-12-20)26-23(21)19-9-3-1-4-10-19/h1-14,16,24H,15,17H2 |

| Standard InChI Key | JDHSZCBXNXKMQB-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CN=CC=C5 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₄H₂₀N₄OS and a molecular weight of 412.5 g/mol. Its IUPAC name, 2-(1,3-diphenylpyrazol-4-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one, reflects three key components:

-

1,3-Diphenylpyrazole: A bicyclic aromatic system with phenyl substituents at positions 1 and 3.

-

Thiazolidin-4-one: A five-membered ring containing sulfur, nitrogen, and a ketone group.

-

Pyridin-3-ylmethyl: A methyl-linked pyridine ring providing additional nitrogen-based polarity .

The canonical SMILES string C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CN=CC=C5 encodes this architecture, highlighting the connectivity between the pyrazole, thiazolidinone, and pyridine groups.

Structural Analysis

-

Pyrazole Core: The 1,3-diphenyl substitution pattern is common in bioactive pyrazoles, enhancing lipophilicity and π-π stacking potential .

-

Thiazolidinone Ring: The thiazolidin-4-one moiety is a known pharmacophore in antidiabetic (e.g., thiazolidinediones) and anti-inflammatory agents .

-

Pyridine Substituent: The pyridin-3-ylmethyl group introduces a basic nitrogen, potentially improving solubility and target binding .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step condensation reactions, as exemplified by related thiazolidin-4-one derivatives :

Step 1: Formation of Pyrazole-4-carbaldehyde

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is prepared by Vilsmeier-Haack formylation of 1,3-diphenylpyrazole .

Step 2: Condensation with Thioglycolic Acid

The aldehyde reacts with thioglycolic acid in the presence of a catalyst (e.g., ZnCl₂ or 2-oxoimidazolidine-1,3-disulfonic acid [OImDSA]) to form the thiazolidin-4-one ring .

| Parameter | Details | Source |

|---|---|---|

| Catalyst | OImDSA (0.1 g/mmol aldehyde) | |

| Solvent | Water or ethanol | |

| Temperature | Room temperature to reflux (80–100°C) | |

| Yield | 68–92% (optimized for analogs) |

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include ~1730 cm⁻¹ (C=O stretch of thiazolidinone) and ~1680 cm⁻¹ (C=N of pyrazole) .

-

¹H NMR: Distinct signals at δ 3.65–4.30 ppm (thiazolidine CH₂), δ 5.10–5.14 ppm (thiazolidine CH), and δ 7.05–8.50 ppm (aromatic protons) .

-

Elemental Analysis: Confirms stoichiometry (e.g., C: 61.58%, H: 4.21%, N: 15.96%, S: 12.18% for C₂₇H₂₂N₆O₂S₂ analog) .

Biological Activities and Mechanisms

Anticancer Activity

Pyrazole-thiazolidinone hybrids inhibit Aurora-A kinase, a regulator of mitotic progression . In silico docking studies suggest the pyridine group interacts with kinase hinge regions (binding affinity: −9.2 kcal/mol) . Preliminary assays on analogs show IC₅₀ values of 1.2–4.8 µM against MCF-7 breast cancer cells .

Antidiabetic Effects

Thiazolidin-4-ones act as PPAR-γ agonists, improving insulin sensitivity . Compounds with 1,3-diphenylpyrazole substituents demonstrate EC₅₀ values of 0.8–2.3 µM in glucose uptake assays . Renoprotective effects (e.g., reduced albuminuria) are also observed in diabetic rat models .

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Solubility: Moderate aqueous solubility (LogP ≈ 3.1) due to pyridine and thiazolidinone groups .

-

Metabolism: Predicted hepatic oxidation via CYP3A4, with potential sulfoxide metabolites .

-

Blood-Brain Barrier: Limited penetration (polar surface area = 98 Ų).

Toxicity Profiles

Future Directions and Applications

Therapeutic Development

-

Optimization: Introduce polar groups (e.g., sulfonamides) to enhance solubility .

-

Combination Therapies: Pair with metformin or COX-2 inhibitors for synergistic effects .

Diagnostic Applications

Radiolabeled derivatives (e.g., ¹¹C-methyl) could image inflammation via mPGES-1 targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume